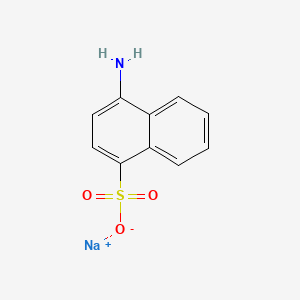

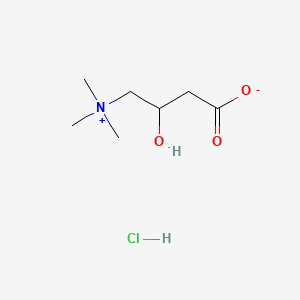

![molecular formula C₁₁H₁₈N₂O₃ B1142624 (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445592-86-8](/img/structure/B1142624.png)

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (hereafter referred to as “tert-butyl carbamate”) is an organic compound with a unique three-dimensional structure. It is a derivative of cyclohexane and is composed of four carbon atoms, two nitrogen atoms, and one oxygen atom. It is a white crystalline solid that is soluble in water and has a molecular weight of 162.2 g/mol. It is a versatile compound with a wide range of applications in scientific research and industrial processes.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves the protection of a primary amine, followed by a cyclization reaction to form the bicyclic ring system. The carboxylic acid group is then introduced through a carboxylation reaction, and the tert-butyl ester group is added through an esterification reaction. Finally, the carbamoyl group is introduced through a coupling reaction with an appropriate amine.

Starting Materials

2-aminocyclohexanone, tert-butyl bromoacetate, sodium hydride, carbon dioxide, di-tert-butyl dicarbonate, ammonium chloride, ethyl acetate, triethylamine, N,N-dimethylformamide, ethyl chloroformate, N,N-diisopropylethylamine, tert-butyl carbamate

Reaction

Protection of the amine group of 2-aminocyclohexanone with di-tert-butyl dicarbonate and triethylamine to form the tert-butyl carbamate, Cyclization of the protected amine with tert-butyl bromoacetate and sodium hydride to form the bicyclic ring system, Carboxylation of the bicyclic ring system with carbon dioxide and sodium hydride to introduce the carboxylic acid group, Esterification of the carboxylic acid group with tert-butyl alcohol and N,N-diisopropylethylamine to form the tert-butyl ester, Coupling of the tert-butyl ester with ammonium chloride and ethyl chloroformate to introduce the carbamoyl group, Deprotection of the tert-butyl carbamate with N,N-dimethylformamide and ethyl acetate to yield (1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

作用機序

Tert-butyl carbamate acts as a nucleophile in organic reactions. It is able to form a covalent bond with electrophilic species, such as carbonyl compounds, and can act as a leaving group in substitution reactions. In addition, tert-butyl carbamate can act as a base in acid-base reactions, and can act as a proton acceptor in substitution reactions.

生化学的および生理学的効果

Tert-butyl carbamate has been studied for its potential biochemical and physiological effects. Studies have shown that tert-butyl carbamate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have anticonvulsant and analgesic properties in animal models.

実験室実験の利点と制限

The use of tert-butyl carbamate in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it has several drawbacks. It can be toxic if inhaled, and it can react with other compounds in a laboratory environment. In addition, it can be difficult to separate from other compounds, and it can be difficult to store for long periods of time.

将来の方向性

There are several potential future directions for the use of tert-butyl carbamate. It could be used in the synthesis of new pharmaceuticals, agrochemicals, or industrial chemicals. It could also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it could be used in the development of new catalysts or reagents for organic synthesis. Finally, it could be used in the development of new drugs, agrochemicals, or industrial chemicals that target specific enzymes or receptors.

科学的研究の応用

Tert-butyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a scavenger for organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. In addition, it is used as a chiral auxiliary for asymmetric synthesis.

特性

IUPAC Name |

tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAGXRRGXCNITB-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)